Neophytadiene

Description

Properties

IUPAC Name |

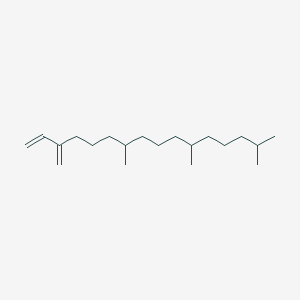

7,11,15-trimethyl-3-methylidenehexadec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h7,17,19-20H,1,4,8-16H2,2-3,5-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDGCIPAMWNKOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40964657 | |

| Record name | 7,11,15-Trimethyl-3-methylidenehexadec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-96-1 | |

| Record name | Neophytadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,11,15-Trimethyl-3-methylidenehexadec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEOPHYTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL3QFB56FB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NEOPHYTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

What are the chemical properties of Neophytadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neophytadiene, a diterpene hydrocarbon with the chemical formula C₂₀H₃₈, is a naturally occurring compound found in a variety of plant and marine sources.[1][2] Its chemical structure, 7,11,15-trimethyl-3-methylidenehexadec-1-ene, gives rise to a range of interesting chemical and biological properties.[2] This technical guide provides an in-depth overview of the chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, and known chemical reactivity. Detailed experimental protocols for its analysis are provided, and its interactions with key biological signaling pathways are visualized. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a lipophilic molecule with a high octanol-water partition coefficient, indicating its preference for nonpolar environments.[2] Its physical state at room temperature is a liquid. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₈ | [2] |

| IUPAC Name | 7,11,15-trimethyl-3-methylidenehexadec-1-ene | [2] |

| Molecular Weight | 278.5 g/mol | [2] |

| Boiling Point | 344.00 to 345.00 °C (estimated) | |

| XLogP3-AA | 9.6 | [2] |

| Topological Polar Surface Area | 0 Ų | [2] |

| Heavy Atom Count | 20 | |

| Complexity | 249 |

Spectroscopic Data

The structural elucidation of this compound relies heavily on modern spectroscopic techniques. This section details its characteristic spectral data.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound typically shows a molecular ion peak [M]⁺ at m/z 278.[3] The fragmentation pattern is characteristic of a long-chain hydrocarbon with multiple methyl branches.

Table 2: Key Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity | Proposed Fragment | Source |

| 278 | Present | [C₂₀H₃₈]⁺ (Molecular Ion) | [3] |

| 263 | - | [M - CH₃]⁺ | [3] |

| 95 | High | - | [2] |

| 83 | Moderate | - | [2] |

| 81 | Moderate | - | [2] |

| 68 | High | - | [3] |

| 57 | High | - | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are crucial for the definitive identification of this compound. A complete assignment of its NMR resonances is provided in the following tables.

Table 3: ¹H NMR Chemical Shift Assignments for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1a | 5.05 | d | 10.8 |

| 1b | 5.21 | d | 17.6 |

| 2 | 6.38 | dd | 17.6, 10.8 |

| 3'a | 4.98 | s | - |

| 3'b | 5.01 | s | - |

| 4a | 2.08 | t | 7.6 |

| 4b | 2.08 | t | 7.6 |

| 5a | 1.39 | m | - |

| 5b | 1.39 | m | - |

| 6a | 1.25 | m | - |

| 6b | 1.25 | m | - |

| 7 | 1.54 | m | - |

| 7-CH₃ | 0.84 | d | 6.6 |

| 8a | 1.05-1.35 | m | - |

| 8b | 1.05-1.35 | m | - |

| 9a | 1.05-1.35 | m | - |

| 9b | 1.05-1.35 | m | - |

| 10a | 1.05-1.35 | m | - |

| 10b | 1.05-1.35 | m | - |

| 11 | 1.54 | m | - |

| 11-CH₃ | 0.84 | d | 6.6 |

| 12a | 1.05-1.35 | m | - |

| 12b | 1.05-1.35 | m | - |

| 13a | 1.05-1.35 | m | - |

| 13b | 1.05-1.35 | m | - |

| 14a | 1.05-1.35 | m | - |

| 14b | 1.05-1.35 | m | - |

| 15 | 1.54 | m | - |

| 15-CH₃ | 0.86 | d | 6.6 |

| 16 | 0.86 | d | 6.6 |

Source:[1]

Table 4: ¹³C NMR Chemical Shift Assignments for this compound

| Position | Chemical Shift (δ, ppm) |

| 1 | 112.7 |

| 2 | 140.4 |

| 3 | 145.7 |

| 3' | 114.5 |

| 4 | 39.9 |

| 5 | 24.5 |

| 6 | 37.3 |

| 7 | 32.7 |

| 7-CH₃ | 19.7 |

| 8 | 37.4 |

| 9 | 24.8 |

| 10 | 37.5 |

| 11 | 32.8 |

| 11-CH₃ | 19.7 |

| 12 | 39.4 |

| 13 | 25.1 |

| 14 | 36.7 |

| 15 | 28.0 |

| 15-CH₃ | 22.7 |

| 16 | 22.6 |

Source:[1]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to show characteristic absorption bands for C-H and C=C bonds.

Table 5: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3080 | C-H stretch | =C-H (alkene) |

| ~2960-2850 | C-H stretch | -C-H (alkane) |

| ~1640 | C=C stretch | Alkene |

| ~1460 | C-H bend | -CH₂- |

| ~1375 | C-H bend | -CH₃ |

| ~890 | C-H bend | =CH₂ (out-of-plane) |

Experimental Protocols

This section outlines general experimental methodologies for the extraction, identification, and quantification of this compound.

Extraction of this compound from Natural Sources

The following is a general workflow for the extraction of this compound from plant material.

Caption: Workflow for the extraction and isolation of this compound.

Methodology:

-

Sample Preparation: Collect and air-dry the plant material. Grind the dried material into a fine powder to increase the surface area for extraction.

-

Extraction: Macerate or percolate the powdered plant material with a nonpolar solvent such as n-hexane or petroleum ether at room temperature for an extended period (e.g., 24-48 hours).

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Fractionation: Subject the crude extract to column chromatography over silica gel. Elute with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate).

-

Analysis: Collect the fractions and analyze them by Thin Layer Chromatography (TLC). Combine fractions containing the compound of interest (identified by comparison with a standard or by its Rf value). Further purify the combined fractions using techniques like preparative TLC or HPLC to obtain pure this compound. Confirm the identity and purity using GC-MS and NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Sample Preparation: Dissolve a known amount of the purified this compound or the plant extract in a suitable volatile solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 1 mg/mL.

Instrumental Parameters:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar nonpolar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.

-

Mass Spectrometer: Agilent 5975C or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Data Analysis: Identify this compound by comparing its retention time and mass spectrum with that of a known standard or by matching the mass spectrum with a library database (e.g., NIST). For quantification, use an internal standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of pure this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[4][5] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[4][6]

Instrumental Parameters:

-

Spectrometer: Bruker Avance III 400 MHz or equivalent.

-

Nuclei: ¹H and ¹³C.

-

Solvent: CDCl₃.

-

Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

-

Temperature: 298 K.

Data Acquisition and Processing: Acquire standard ¹H and ¹³C{¹H} spectra. For complete structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed. Process the data using appropriate NMR software (e.g., TopSpin, Mnova).

Biological Activity and Signaling Pathways

This compound has been reported to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[3] Its anti-inflammatory effects are, in part, mediated through the modulation of key signaling pathways.

Toll-Like Receptor 4 (TLR4) Signaling Pathway

This compound has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response, which is primarily mediated by the TLR4 signaling pathway.[7] It is suggested that this compound may interfere with the binding of LPS to TLR4 or modulate downstream signaling components.

Caption: this compound's proposed interaction with the TLR4 signaling pathway.

PI3K/Akt Signaling Pathway

This compound has also been implicated in the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a critical pathway in cell survival, proliferation, and inflammation.[7]

Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.

Conclusion

This compound is a diterpene with a well-defined chemical structure and a range of interesting biological activities. This guide has provided a comprehensive overview of its chemical properties, including detailed spectroscopic data and experimental protocols for its analysis. The visualization of its interaction with key signaling pathways provides a foundation for further research into its mechanism of action and potential therapeutic applications. The information compiled herein is intended to be a valuable resource for scientists and researchers working with this promising natural product. Further studies are warranted to fully elucidate its pharmacological potential and to explore its development as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C20H38 | CID 10446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 4. research.reading.ac.uk [research.reading.ac.uk]

- 5. depts.washington.edu [depts.washington.edu]

- 6. How to make an NMR sample [chem.ch.huji.ac.il]

- 7. This compound from Turbinaria ornata Suppresses LPS-Induced Inflammatory Response in RAW 264.7 Macrophages and Sprague Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Neophytadiene from Marine Algae: From Source to Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neophytadiene (C₂₀H₃₈), a diterpene hydrocarbon, is a significant secondary metabolite found across various natural sources, including marine algae.[1] Its versatile chemical structure has led to a wide array of documented biological activities, positioning it as a compound of substantial interest for pharmaceutical and nutraceutical applications. These activities include potent anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2][3] This technical guide provides an in-depth overview of this compound's natural occurrence in marine algae, presents quantitative data, details common experimental protocols for its isolation and analysis, and illustrates key biological pathways it modulates.

Natural Sources of this compound in Marine Algae

This compound has been identified in species across the three major divisions of marine macroalgae: Phaeophyta (brown algae), Rhodophyta (red algae), and Chlorophyta (green algae). Brown algae, particularly species from the order Fucales and Dictyotales, are frequently cited as prominent sources. The concentration of this diterpene can vary significantly based on species, geographical location, season, and environmental stressors.

Phaeophyta (Brown Algae)

Brown algae are a well-documented source of a variety of terpenoids, including this compound. Species such as Turbinaria ornata and those from the genus Sargassum have been shown to contain this compound.[2] The presence of this compound is often associated with the degradation of other chlorophyll-related phytocompounds.

Chlorophyta (Green Algae)

Green algae, such as Caulerpa racemosa, have also been identified as sources of this compound.[4] While perhaps less studied for this specific compound compared to brown algae, the chemical diversity within Chlorophyta suggests a broad potential for discovering species with significant this compound content.

Rhodophyta (Red Algae)

Red algae represent another major division where this compound can be found. The complex metabolic pathways within this diverse group contribute to a wide array of secondary metabolites, although specific quantitative data for this compound in many red algal species remains an area for further investigation.

Quantitative Data on this compound in Marine Algae

The following table summarizes the quantitative data available for this compound content in various marine algal species. This data is primarily derived from studies utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for analysis of algal extracts.

| Algal Species | Division (Phylum) | This compound Concentration | Reference(s) |

| Turbinaria ornata | Phaeophyta | Not explicitly quantified, but isolated as a key anti-inflammatory agent. | [2] |

| Caulerpa racemosa | Chlorophyta | 0.60% of total compounds in GC-MS analysis. | [4] |

| An unnamed species | Phaeophyta | 52.71 mg/100 g dry weight. | [2] |

| Palisada sp. | Rhodophyta | Identified as the major compound among several species analyzed. | [2] |

| Padina sp. | Phaeophyta | Identified as a major compound among several species analyzed. | [2] |

Biosynthesis of this compound

This compound, as a diterpene, is synthesized through the isoprenoid pathway. In algae, this primarily occurs via the methylerythritol 4-phosphate (MEP) pathway, localized in the plastids. This pathway builds the fundamental five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are sequentially condensed to form geranylgeranyl pyrophosphate (GGPP), the direct precursor to diterpenes.

Caption: Generalized MEP pathway for diterpene biosynthesis in algae.

Experimental Protocols

The successful isolation and quantification of this compound from marine algae involve a multi-step process. The following sections detail the standard methodologies employed.

Sample Collection and Preparation

-

Collection : Algal biomass is collected from its natural habitat, noting the location, date, and environmental conditions. Samples are typically rinsed with fresh seawater to remove epiphytes, sand, and other debris.

-

Transport : Samples are transported to the laboratory in cooled, dark containers to minimize degradation of metabolites.

-

Drying : The biomass is shade-dried or freeze-dried to preserve the integrity of thermolabile compounds. Once dried, the material is ground into a fine powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Selection : this compound is a non-polar compound. Therefore, non-polar or moderately polar solvents are effective for its extraction. Common choices include n-hexane, petroleum ether, dichloromethane, or ethyl acetate.[5] A sequential extraction with solvents of increasing polarity can also be employed to fractionate compounds.

-

Maceration : The powdered algal biomass is soaked in the selected solvent for 24-72 hours at room temperature with occasional agitation.

-

Soxhlet Extraction : For a more exhaustive extraction, a Soxhlet apparatus can be used. The powdered biomass is placed in a thimble, and the solvent is continuously refluxed through the sample, ensuring a high extraction efficiency.

-

Concentration : The resulting crude extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated oleoresin.

Isolation and Purification

-

Chromatography : Column chromatography is the primary method for isolating this compound from the crude extract.

-

Stationary Phase : Silica gel (60-120 or 230-400 mesh) is commonly used.

-

Mobile Phase : A solvent gradient system is employed, starting with a non-polar solvent (e.g., 100% n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are pooled.

-

-

High-Performance Liquid Chromatography (HPLC) : For final purification to obtain high-purity this compound, preparative HPLC may be used.[5]

Identification and Quantification

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This is the definitive method for the identification and quantification of volatile compounds like this compound.[6]

-

Identification : The retention time of the compound in the GC chromatogram is compared with that of a known standard. The mass spectrum of the unknown peak is compared with the spectral library (e.g., NIST) and a pure standard for positive identification.

-

Quantification : The concentration of this compound is determined by creating a calibration curve with known concentrations of a pure standard. The peak area of this compound in the sample is then used to calculate its concentration.

-

Caption: Workflow for extraction, isolation, and analysis of this compound.

Signaling Pathways Modulated by this compound

This compound's therapeutic potential stems from its ability to modulate key cellular signaling pathways. Two prominent examples are its role in anti-inflammation via Toll-like Receptor 4 (TLR4) and in neuroprotection through the PI3K/Akt pathway.[1]

Anti-Inflammatory Action via TLR4 Pathway

This compound has been shown to suppress the inflammatory response induced by lipopolysaccharide (LPS).[2] It achieves this by inhibiting the TLR4 signaling cascade, which leads to a downstream reduction in the production of pro-inflammatory cytokines.

Caption: this compound inhibits the LPS-induced TLR4 signaling pathway.

Neuroprotective Role via PI3K/Akt Pathway

The PI3K/Akt signaling pathway is crucial for promoting cell survival and proliferation. This compound has been identified as an activator of this pathway, suggesting a mechanism for its observed neuroprotective effects.[1]

References

- 1. This compound: Biological activities and drug development prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vivo Neuropharmacological Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

The Biosynthesis of Neophytadiene in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neophytadiene, a diterpene alcohol-derived hydrocarbon, is a significant secondary metabolite in many plant species, implicated in various biological activities including defense and signaling. Its biosynthesis is intricately linked to the degradation of chlorophyll, the most abundant photosynthetic pigment. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the precursor molecules, key enzymatic steps, and regulatory mechanisms. It includes a compilation of available quantitative data, detailed experimental protocols for key analytical methods, and visualizations of the metabolic pathways and experimental workflows to facilitate a comprehensive understanding for researchers in plant biology, biochemistry, and natural product development.

Introduction

This compound (C₂₀H₃₈) is a diterpenoid compound found in a wide variety of plants, contributing to their essential oils and acting as a semiochemical. It has garnered interest for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant activities. Understanding its biosynthesis in plants is crucial for harnessing its potential through metabolic engineering and for elucidating its ecological roles. The formation of this compound is a branch of the phytol metabolism pathway, which is primarily fed by the breakdown of chlorophyll.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the degradation of chlorophyll, a process that is particularly active during leaf senescence and in response to various biotic and abiotic stresses. The central precursor molecule is phytol, the C₂₀ isoprenoid alcohol side-chain of chlorophyll.

Release of Phytol from Chlorophyll

During the catabolism of chlorophyll, the enzyme chlorophyllase hydrolyzes the ester bond linking the chlorophyllide head group to the phytol tail, releasing free phytol. This process is a key entry point for phytol into various metabolic pathways.

Metabolic Fates of Phytol

Once released, free phytol is at a critical metabolic crossroads and can be directed into several competing pathways:

-

Phosphorylation Pathway for Tocopherol (Vitamin E) Synthesis: This is a major pathway for phytol metabolism.

-

Step 1: Phytol to Phytyl-Phosphate. The enzyme phytol kinase (VTE5) catalyzes the CTP-dependent phosphorylation of free phytol to produce phytyl-phosphate (phytyl-P).

-

Step 2: Phytyl-Phosphate to Phytyl-Diphosphate. Subsequently, phytyl-phosphate kinase (VTE6) phosphorylates phytyl-P to yield phytyl-diphosphate (phytyl-PP). Phytyl-PP is a direct precursor for the biosynthesis of tocopherols and phylloquinone (vitamin K1).

-

-

Esterification Pathway: Free phytol can be esterified with fatty acids to form fatty acid phytyl esters (FAPEs) . This process is catalyzed by phytyl ester synthases (PES1 and PES2) and serves as a detoxification and storage mechanism for excess phytol.

-

Oxidation and Dehydration Pathway to this compound:

-

Oxidation to Phytenal: Phytol can be oxidized to the long-chain aldehyde, phytenal. This conversion can occur both enzymatically and non-enzymatically and is enhanced during chlorotic stress conditions like salt stress, dark-induced senescence, and nitrogen deprivation.[1][2]

-

Formation of this compound: this compound is formed through the dehydration of phytol. While this reaction is known to occur in plants, the specific enzyme responsible, a putative "phytol dehydratase" or "this compound synthase," has not yet been definitively identified in the scientific literature. The conversion is believed to proceed via both enzymatic and non-enzymatic mechanisms, particularly under conditions of stress that lead to an accumulation of phytol.[2]

-

The competition between these pathways determines the metabolic flux towards this compound production. For instance, in mutants deficient in tocopherol synthesis (e.g., vte5) or FAPE synthesis (e.g., pes1 pes2), an increase in phytenal accumulation is observed, suggesting that more phytol is available to be shunted towards the oxidation/dehydration pathway.[1]

Regulation of this compound Biosynthesis

The biosynthesis of this compound is significantly influenced by environmental factors. Abiotic stresses such as drought, salinity, and high light intensity, as well as biotic stresses like viral infections, can induce chlorophyll degradation and lead to an increase in this compound production. For example, infection of tomato plants with Tomato Chlorosis Virus (ToCV) has been shown to suppress the Lhca4 gene, leading to chlorophyll degradation and a significant increase in this compound biosynthesis, which in turn attracts the insect vector.

Quantitative Data on this compound and Related Metabolites

The following tables summarize available quantitative data related to this compound biosynthesis.

| Plant Species | Condition | This compound Content | Fold Change | Reference |

| Tomato (Solanum lycopersicum) | Healthy (Control) | - | - | |

| ToCV-infected | 37 times higher than control | 37 | ||

| Maranta arundinacea | Ethanolic leaf extract | Present (relative peak area) | - | [3] |

| Various Compositae species | n-hexane leaf extract | Variable (diterpene component) | - | |

| Dysoxylum malabaricum | Methanolic leaf extract | High abundance | - | |

| Sengkubak (Premna serratifolia) | Young leaves | 1.98 - 6.60% of chemical components | - | [4] |

| Mature leaves | 4.18 - 7.48% of chemical components | - | [4] | |

| Old leaves | 4.38 - 7.80% of chemical components | - | [4] | |

| Seaweeds (various species) | Dry algae | Major compound | - | [4] |

| Bhendi (Abelmoschus esculentus) | Nano DAP-treated | Elevated levels | - |

| Enzyme | Substrate | Cosubstrate | K_m | V_max | Optimal pH | Optimal Temp. (°C) | Source Organism | Reference |

| Phytol Kinase (VTE5) | Phytol | CTP | - | - | 7.4 | - | Arabidopsis thaliana | [5] |

| Phytol Kinase (VTE5) | Phytol | CTP | - | - | - | - | Synechocystis sp. PCC 6803 | [5] |

Experimental Protocols

Extraction and Quantification of this compound by GC-MS

This protocol provides a general method for the analysis of this compound and other volatile compounds from plant leaf tissue.

1. Sample Preparation: a. Harvest fresh leaf tissue (approximately 1 g) and immediately freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

2. Extraction: a. Transfer the powdered tissue to a glass vial with a PTFE-lined cap. b. Add 5 mL of n-hexane (or another suitable non-polar solvent like dichloromethane). c. Add an internal standard (e.g., 1-octadecene) at a known concentration for quantification. d. Vortex the mixture for 1 minute and then sonicate for 15 minutes in a water bath. e. Centrifuge the sample at 3000 x g for 10 minutes to pellet the plant debris. f. Carefully transfer the supernatant to a new glass vial. g. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen gas.

3. GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS). b. Column: Use a non-polar capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5, or equivalent). c. Injection: Inject 1 µL of the extract in splitless mode. d. Oven Temperature Program:

- Initial temperature: 60°C, hold for 2 minutes.

- Ramp: Increase to 240°C at a rate of 5°C/min.

- Hold: Maintain at 240°C for 10 minutes. e. Carrier Gas: Helium at a constant flow rate of 1 mL/min. f. MS Parameters:

- Ionization mode: Electron Impact (EI) at 70 eV.

- Mass scan range: m/z 40-500.

- Ion source temperature: 230°C.

- Transfer line temperature: 280°C.

4. Data Analysis: a. Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard. b. Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Enzyme Assay for Phytol Kinase (VTE5)

This protocol is adapted from the method described for Arabidopsis VTE5.[5]

1. Enzyme Preparation: a. Heterologously express the VTE5 protein in E. coli or isolate membrane fractions from plant tissue. b. Prepare washed membrane fractions containing the VTE5 enzyme.

2. Reaction Mixture (100 µL total volume):

- 25 mM Tris-HCl, pH 7.4

- 5 mM MgCl₂

- 10 mM Sodium Orthovanadate

- 0.05% (w/v) CHAPS

- 0.1 to 0.5 mM CTP

- 5 µM Phytol (Sigma-Aldrich)

- (Optional for radiolabeling) 0.5 µCi [³H]-phytol

- 100-250 µg of membrane protein

3. Assay Procedure: a. Combine all reaction components except the enzyme in a microcentrifuge tube. b. Pre-incubate the mixture at 30°C for 5 minutes. c. Initiate the reaction by adding the membrane protein preparation. d. Incubate at 30°C for 30 minutes. e. Stop the reaction by adding 100 µL of 1 M HCl.

4. Product Extraction and Detection: a. Extract the lipid-soluble components by adding 200 µL of chloroform:methanol (2:1, v/v) and vortexing vigorously. b. Centrifuge to separate the phases. c. Transfer the lower organic phase to a new tube and dry under nitrogen. d. Resuspend the lipid extract in a suitable solvent. e. Analyze the formation of phytyl-phosphate by LC-MS or by scintillation counting if a radiolabeled substrate was used.

Enzyme Assay for Phytyl-Phosphate Kinase (VTE6)

A direct, detailed protocol for VTE6 is less common. However, a coupled assay with VTE5 or a general kinase assay can be adapted.

1. Coupled Enzyme Assay (with VTE5): a. Perform the VTE5 assay as described above, but co-express both VTE5 and VTE6 in the E. coli system. b. Analyze the reaction products for the presence of phytyl-diphosphate using LC-MS/MS. The conversion of phytol to phytyl-diphosphate indicates the combined activity of VTE5 and VTE6.[6]

2. General Kinase Assay (using Phytyl-Phosphate as substrate): a. Reaction Mixture:

- Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

- Phytyl-phosphate (substrate).

- ATP (co-substrate).

- Enzyme preparation containing VTE6. b. Procedure:

- Follow the general procedure for kinase assays, initiating the reaction with the enzyme and incubating at an optimal temperature (e.g., 30°C). c. Detection:

- Monitor the consumption of ATP or the formation of ADP using a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

- Alternatively, directly measure the formation of phytyl-diphosphate using LC-MS/MS.

Visualizations

Biosynthesis Pathway of this compound

Caption: Overview of the this compound biosynthesis pathway from chlorophyll.

Experimental Workflow for this compound Analysis

Caption: Workflow for GC-MS analysis of this compound from plant tissue.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is a stress-induced process that diverts phytol from chlorophyll degradation away from primary recycling pathways like tocopherol synthesis. While the initial steps involving chlorophyll catabolism and the competing metabolic fates of phytol are well-documented, the terminal step of phytol dehydration to this compound remains an area for further investigation. The identification of a specific "this compound synthase" would be a significant advancement in the field, opening up new possibilities for metabolic engineering to enhance the production of this valuable diterpene. The provided protocols and data serve as a foundational resource for researchers aiming to explore the biosynthesis, regulation, and potential applications of this compound. Future research should focus on elucidating the complete enzymatic machinery, quantifying this compound production across a broader range of plant species and stress conditions, and exploring its physiological roles in plant defense and adaptation.

References

- 1. Phytol derived from chlorophyll hydrolysis in plants is metabolized via phytenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijcrt.org [ijcrt.org]

- 4. researchgate.net [researchgate.net]

- 5. The Arabidopsis vitamin E pathway gene5-1 Mutant Reveals a Critical Role for Phytol Kinase in Seed Tocopherol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Remobilization of Phytol from Chlorophyll Degradation Is Essential for Tocopherol Synthesis and Growth of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Neophytadiene Isomers and Their Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neophytadiene, a diterpene hydrocarbon with the chemical formula C20H38, is a naturally occurring compound found across a diverse range of organisms, from terrestrial plants to marine algae.[1][2][3] Its presence in numerous traditional medicinal plants has spurred scientific interest in its pharmacological properties.[4] Research has revealed a spectrum of biological activities associated with this compound, including anti-inflammatory, neuroprotective, antimicrobial, and anticancer effects, making it a molecule of significant interest for drug development.[1][5] This technical guide provides a comprehensive overview of this compound isomers, their natural distribution, biosynthetic origins, and the experimental methodologies used for their study.

Chemical Structure and Isomerism

The principal structure of this compound is defined by the IUPAC name 7,11,15-trimethyl-3-methylidenehexadec-1-ene.[1] This structure contains two double bonds, one at the C1-C2 position and another at the C3-C4 position (an exomethylene group), as well as three chiral centers at the C7, C11, and C15 positions. The presence of the C1-C2 double bond allows for the existence of geometric isomers, specifically (E)- and (Z)-isomers, which differ in the spatial arrangement of substituents around the double bond. While the general structure is well-documented, clear depictions and specific data distinguishing the natural occurrence and biological activities of individual isomers are not extensively available in public literature. For the purpose of this guide, the general structure of this compound is presented.

Another related isomer mentioned in chemical databases is (3E)-3,7,11,15-tetramethylhexadeca-1,3-diene, also known as phytadiene. This isomer differs from the primary this compound structure in the position of the double bonds.

Natural Occurrence of this compound

This compound has been identified in a wide array of natural sources, including higher plants, brown algae, and even some insects. Its concentration and the specific isomeric composition can vary significantly depending on the species, the part of the organism, and environmental conditions. The following tables summarize the quantitative data on the presence of this compound in various natural sources. Note: The available literature often does not differentiate between specific isomers, hence the data is presented for "this compound" as a whole unless specified.

| Plant Species | Family | Plant Part | Concentration/Relative Abundance (%) | Reference(s) |

| Aeschynomene elaphroxylon | Fabaceae | - | 82.23% of a sub-fraction | [6] |

| Gongronema latifolium | Apocynaceae | Leaves | Present (unquantified) | [7] |

| Vincetoxicum rossicum | Apocynaceae | Leaves | Present (unquantified) | [7] |

| Marsdenia edulis | Apocynaceae | Leaves | Present (unquantified) | [7] |

| Maranta arundinacea | Marantaceae | Leaves | Present (unquantified) | [8] |

| Marine Algae Species | Phylum | Relative Abundance (%) | Reference(s) |

| Turbinaria ornata | Phaeophyta (Brown Algae) | Major component | [9] |

| Dictyopteris spp. | Phaeophyta (Brown Algae) | Present (unquantified) | - |

| Palisada spp. | Rhodophyta (Red Algae) | 23.89% (dry weight) | [9] |

Biosynthesis of this compound

The biosynthesis of this compound is closely linked to the degradation of chlorophyll, a fundamental pigment in photosynthetic organisms.[10]

The diterpene alcohol phytol, which forms the side chain of chlorophyll, is released during chlorophyll catabolism.[11][12] this compound is subsequently formed through the dehydration of phytol.[10] This dehydration can occur through both enzymatic and non-enzymatic processes. The primary precursor for the phytol tail of chlorophyll is geranylgeranyl pyrophosphate (GGPP), a central molecule in the biosynthesis of various terpenes.[11]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities that are of interest to the pharmaceutical and scientific communities. Its mechanisms of action are beginning to be elucidated, with studies pointing to its interaction with key inflammatory and cell survival signaling pathways.

Anti-inflammatory Activity: TLR4 Signaling Pathway

This compound has demonstrated significant anti-inflammatory properties. One of the proposed mechanisms for this activity is the modulation of the Toll-like receptor 4 (TLR4) signaling pathway.[9] TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a pro-inflammatory cascade. This compound has been shown to suppress the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. repository.unar.ac.id [repository.unar.ac.id]

- 8. ijcrt.org [ijcrt.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway [frontiersin.org]

- 11. Phytol from Degradation of Chlorophyll Feeds Biosynthesis of Tocopherols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phytol derived from chlorophyll hydrolysis in plants is metabolized via phytenal - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Neophytadiene from Novel Sources: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neophytadiene, a diterpene hydrocarbon, has garnered significant attention in the scientific community due to its diverse and promising pharmacological activities. These activities include anti-inflammatory, analgesic, antimicrobial, antioxidant, and anticancer properties.[1][2] While traditionally associated with terrestrial plants, recent research has unveiled a wealth of novel sources for this bioactive compound, particularly within the marine environment. This guide provides a comprehensive overview of the discovery and isolation of this compound from these emerging sources, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product discovery and drug development.

Novel Sources and Quantitative Yield of this compound

The exploration of diverse ecosystems has led to the identification of numerous novel sources of this compound. Marine algae, in particular, have emerged as a rich and largely untapped reservoir of this compound. The following table summarizes the quantitative yield of this compound from several recently reported novel sources, providing a comparative analysis for researchers seeking to identify high-yielding species for further investigation.

| Source Organism | Type of Source | Extraction Solvent(s) | Yield of this compound | Reference |

| Aeschynomene elaphroxylon | Aquatic Shrub | Methanol, Petroleum Ether | 82.23% of a sub-fraction of the petroleum ether extract | [1][3][4] |

| Turbinaria ornata | Marine Brown Alga | Methanol | Identified as a major constituent | [5] |

| Desmarestia antarctica | Antarctic Marine Alga | Not Specified | 2.2% of the crude extract | [5][6] |

| Gracilaria corticata | Marine Red Alga | Not Specified | 8.42 ± 0.51 mg/g dry weight of the extract | [7] |

| Palisada perforata | Marine Red Alga | Dichloromethane / Methanol | 23.89% of dry weight | [2] |

| Pycnoporus sanguineus (Endophytic Fungus) | Fungus | Not Specified | 52.71 mg/100 g dry weight | [2] |

| Maranta arundinacea | Plant (Leaves) | Ethanol | Identified as a present compound | [8] |

Experimental Protocols for Extraction, Isolation, and Quantification

The successful isolation of this compound from its natural sources relies on a series of well-defined experimental procedures. This section outlines detailed methodologies for the key stages of this process, from initial extraction to final purification and quantification.

General Extraction Workflow

The initial step in isolating this compound involves the extraction of the compound from the raw biological material. The choice of solvent and extraction method is critical and can significantly impact the yield and purity of the final product.

Detailed Extraction Protocols

Protocol 1: Maceration of Aeschynomene elaphroxylon [1][4]

-

Preparation of Plant Material: Air-dry the aerial parts of Aeschynomene elaphroxylon in the shade at room temperature (25°C) for 15 days. Mechanically powder the dried material using an electric grain mill.

-

Maceration: Macerate 1.4 kg of the powdered plant material in 70% methanol for 10 days, with occasional shaking and stirring.

-

Filtration and Concentration: Filter the methanolic extract and concentrate it under vacuum at 40°C using a rotary evaporator until dryness to obtain the crude methanol extract.

-

Solvent Partitioning: Suspend the crude methanol extract in distilled water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

-

Further Processing: The petroleum ether fraction, which is rich in this compound, is then carried forward for purification.

Protocol 2: Ethanolic Extraction of Maranta arundinacea Leaves [8]

-

Sample Preparation: Shade-dry the leaves of Maranta arundinacea and grind them into a coarse powder.

-

Extraction: Soak the powdered leaves in 95% ethanol for 72 hours at room temperature.

-

Concentration: Filter the extract and concentrate it using a rotary evaporator to obtain the crude ethanolic extract.

Purification by Column Chromatography

Column chromatography is a crucial step for the purification of this compound from the crude extract. The choice of stationary and mobile phases is critical for achieving good separation.

Protocol: Silica Gel Column Chromatography [1]

-

Column Packing: Prepare a silica gel column (60-120 mesh size) using a wet packing method with the selected mobile phase.

-

Sample Loading: Adsorb the concentrated crude extract (e.g., the petroleum ether fraction from A. elaphroxylon) onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Pooling and Concentration: Combine the fractions containing this compound (as identified by TLC comparison with a standard) and concentrate them using a rotary evaporator.

Final Purification by Preparative HPLC

For obtaining high-purity this compound, preparative High-Performance Liquid Chromatography (HPLC) is often employed as a final purification step.

General Method for Diterpene Purification [7][9][10][11][12]

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: An isocratic or gradient system of methanol and water, or acetonitrile and water, is commonly used. The specific ratio or gradient will depend on the preliminary analytical HPLC analysis.

-

Injection: Dissolve the partially purified fraction from column chromatography in the mobile phase and inject it into the preparative HPLC system.

-

Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.

-

Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC or GC-MS.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the identification and quantification of this compound.

General GC-MS Protocol [1][8][13]

-

Sample Preparation: Dissolve a known amount of the purified sample or extract in a suitable volatile solvent (e.g., hexane or dichloromethane).

-

GC Conditions:

-

Column: Use a non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

-

Injector Temperature: Typically set around 250-280°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60-80°C), hold for a few minutes, and then ramp up to a final temperature of 280-300°C.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range of approximately 40-500 amu.

-

-

Identification and Quantification: Identify this compound by comparing its mass spectrum and retention time with that of a pure standard. Quantification can be performed by creating a calibration curve with a standard of known concentrations.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapeutics.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been reported to exhibit neuroprotective effects through the modulation of this pathway.

TLR4 Signaling Pathway

The Toll-like receptor 4 (TLR4) signaling pathway is a key component of the innate immune system and plays a crucial role in inflammation. This compound has demonstrated anti-inflammatory effects by suppressing TLR4-mediated signaling.

Conclusion and Future Directions

The discovery of this compound in a diverse array of novel sources, particularly marine algae, has opened up new avenues for natural product research and drug development. The data and protocols presented in this guide offer a solid foundation for the efficient isolation and characterization of this promising diterpene. Future research should focus on screening a wider range of unexplored organisms to identify even more potent sources of this compound. Furthermore, a deeper investigation into its mechanisms of action and its efficacy in preclinical and clinical studies will be crucial for translating the therapeutic potential of this compound into tangible clinical applications. The continued exploration of this compound holds significant promise for the development of novel therapies for a variety of diseases.

References

- 1. Preparative Separation of Diterpene Lactones and Flavones from Andrographis paniculate Using Off-Line Two-Dimensional High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.com [thieme-connect.com]

- 6. doi.nrct.go.th [doi.nrct.go.th]

- 7. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploration of Sargassum wightii: Extraction, Phytochemical Analysis, and Antioxidant Potential of Polyphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extract from the Marine Seaweed Padina pavonica Protects Mitochondrial Biomembranes from Damage by Amyloidogenic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemical, Micronutrient and Physicochemical Properties of the Dried Red Seaweeds Gracilaria edulis and Gracilaria corticata [mdpi.com]

- 11. biochemjournal.com [biochemjournal.com]

- 12. Gas Chromatography – Mass Spectroscopy [ Gc-Ms ] Analysis and Phytochemical Screening for Bioactive Compounds in Caulerpapeltata(Greenalga) – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 13. CA2559077A1 - Process for extraction of diterpenes and triterpenes from biomaterial - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the GC-MS Identification of Neophytadiene in Extracts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neophytadiene, a diterpene with documented analgesic, anti-inflammatory, antimicrobial, and antioxidant properties, is a compound of significant interest in pharmaceutical and phytochemical research.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive analytical technique for the identification and quantification of this compound in complex biological extracts. This document provides a comprehensive protocol for the extraction, identification, and quantification of this compound from various sample matrices using GC-MS. The methodologies outlined herein are compiled from established research to ensure reliable and reproducible results.

Introduction

The increasing demand for novel therapeutic agents from natural sources has intensified the focus on phytochemicals like this compound. Accurate and robust analytical methods are crucial for the qualitative and quantitative assessment of this compound in plant extracts and other biological samples. GC-MS offers high sensitivity and specificity, enabling the separation of this compound from other co-eluting compounds and its unambiguous identification based on its mass spectrum. This protocol details the necessary steps from sample preparation to data analysis for the successful identification of this compound.

Experimental Protocols

Sample Preparation

The choice of extraction solvent and method is critical for the efficient recovery of this compound. Various solvents, including ethanol, methanol, hexane, and petroleum ether, have been successfully employed.[1][2][3][4] The following is a generalized protocol that can be adapted based on the specific sample matrix.

Materials:

-

Plant material (e.g., leaves, stems, roots), air-dried and powdered

-

Extraction solvents: n-hexane, ethanol, or methanol (analytical grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Filter paper (Whatman No. 1)

-

Vials for sample storage

Procedure:

-

Extraction:

-

Macerate a known quantity (e.g., 100 g) of the powdered plant material in a suitable volume (e.g., 500 mL) of the chosen solvent (n-hexane, ethanol, or methanol) for 24-72 hours at room temperature.

-

Alternatively, perform Soxhlet extraction for a more exhaustive extraction, typically for 6-8 hours.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper to remove solid debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature appropriate for the solvent (e.g., 40°C for ethanol).

-

-

Fractionation (Optional but Recommended):

-

For complex extracts, a liquid-liquid fractionation can be performed to separate compounds based on polarity. For instance, a methanolic extract can be partitioned with n-hexane to isolate nonpolar compounds like this compound.

-

-

Drying and Reconstitution:

-

Dry the final extract or fraction over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness and reconstitute a known weight of the residue in a suitable solvent (e.g., n-hexane or methanol) to a final concentration of 1 mg/mL for GC-MS analysis.

-

GC-MS Analysis

The following parameters are a collation of typical conditions used for the analysis of this compound.[3][5][6] Instrument conditions should be optimized for the specific GC-MS system being used.

| Parameter | Value |

| Gas Chromatograph | |

| Column | Rtx-1MS fused bonded column (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium |

| Flow Rate | 1.0 - 1.5 mL/min |

| Injection Mode | Splitless or Split |

| Injection Volume | 1-2 µL |

| Injector Temperature | 250 - 260°C |

| Oven Program | |

| Initial Temperature | 45 - 70°C, hold for 2 min |

| Ramp Rate | 5 - 10°C/min |

| Final Temperature | 280 - 300°C, hold for 5-10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 200 - 230°C |

| Quadrupole Temp. | 150°C |

| Mass Range | 40 - 600 amu |

| Solvent Delay | 3 - 7 min |

Data Analysis and Identification

Identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak of interest with that of a reference standard or with established mass spectral libraries such as the National Institute of Standards and Technology (NIST) and Wiley libraries.[1][2] The mass spectrum of this compound is characterized by specific fragment ions that serve as a fingerprint for its identification.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound as reported in various studies. The retention time and peak area percentage can vary depending on the specific chromatographic conditions and the sample matrix.

| Plant/Extract Source | Retention Time (min) | Peak Area (%) | Reference |

| Maranta arundinacea (ethanolic leaf extract) | 16.705 | 12.11 | [1] |

| Aeschynomene elaphroxylon (petroleum ether fraction) | Not Specified | 82.23 | [3] |

| Desmarestia antarctica | Not Specified | 2.2 | [7] |

| Alkanna trichophila (hexane extract) | Not Specified | 0.22 | [5] |

| Tagetes filifolia (essential oil) | Not Specified | 3.45 | [8] |

Workflow Diagram

Caption: Workflow for this compound Identification by GC-MS.

Conclusion

This application note provides a detailed and robust protocol for the identification of this compound in various extracts using GC-MS. By following the outlined procedures for sample preparation, GC-MS analysis, and data interpretation, researchers can confidently identify and quantify this important bioactive compound. The provided workflow and summary data serve as a valuable resource for scientists and professionals in the fields of natural product chemistry and drug development.

References

- 1. ijcrt.org [ijcrt.org]

- 2. repository.unar.ac.id [repository.unar.ac.id]

- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thieme-connect.com [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

Quantitative Analysis of Neophytadiene Using High-Performance Liquid Chromatography (HPLC)

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neophytadiene is a naturally occurring diterpene found in a variety of plants and marine organisms, exhibiting a range of biological activities including anti-inflammatory, antimicrobial, and antioxidant properties. Accurate and precise quantification of this compound is crucial for pharmacological studies, quality control of natural products, and drug development. This document provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD), a suitable technique for compounds lacking a strong UV chromophore.

Introduction

This compound is a C20 hydrocarbon belonging to the diterpene family. Its non-polar nature and lack of significant UV-absorbing functional groups present a challenge for quantification using conventional HPLC with UV-Vis detection. While Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for its analysis, HPLC offers advantages in terms of reduced sample volatility requirements and the potential for non-destructive sample preparation. The use of a universal detector, such as a Charged Aerosol Detector (CAD), provides a robust solution for the quantification of this compound, offering a response that is largely independent of the analyte's optical properties. Recent studies have also indicated that this compound may exert its biological effects through the modulation of cellular signaling pathways, such as the PI3K/Akt pathway, making its accurate quantification even more critical for mechanistic studies.[1]

Experimental Protocols

Sample Preparation

The extraction of the non-polar this compound from a sample matrix is a critical step for accurate quantification.

Protocol for Extraction from Plant Material:

-

Homogenization: Weigh 1-2 grams of dried and powdered plant material.

-

Solvent Extraction: Add 20 mL of n-hexane to the plant material.

-

Sonication: Sonicate the mixture for 30 minutes in a sonication bath.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Supernatant Collection: Carefully collect the supernatant.

-

Re-extraction: Repeat the extraction process (steps 2-5) two more times with fresh n-hexane.

-

Solvent Evaporation: Combine the supernatants and evaporate the n-hexane under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 1 mL of acetonitrile/methanol) for HPLC analysis.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the HPLC system.

HPLC-CAD Instrumentation and Conditions

Given that this compound lacks a significant chromophore, Charged Aerosol Detection (CAD) is the recommended detection method for sensitive and universal quantification.[2] A reversed-phase HPLC method is proposed for the separation.

Table 1: HPLC-CAD Instrumental Conditions

| Parameter | Recommended Condition |

| HPLC System | Quaternary or Binary HPLC System |

| Detector | Charged Aerosol Detector (CAD) |

| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Methanol |

| Gradient | Isocratic with 100% Acetonitrile or a shallow gradient with Methanol |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| CAD Nebulizer Temp. | 35 °C |

| CAD Evaporation Temp. | 35 °C |

| CAD Gas Pressure | 35 psi |

Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Method Validation (Hypothetical Data)

A full method validation should be performed according to ICH guidelines to ensure the reliability of the quantitative data. The following table summarizes the expected performance characteristics of a validated HPLC-CAD method for this compound.

Table 2: Summary of Method Validation Parameters (Hypothetical Data)

| Parameter | Specification | Result |

| Linearity (µg/mL) | r² > 0.999 | 1 - 100 |

| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.5 µg/mL |

| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | 1.5 µg/mL |

| Precision (%RSD) | < 2% | Intra-day: 1.2%, Inter-day: 1.8% |

| Accuracy (% Recovery) | 98 - 102% | 99.5% |

| Specificity | No interference at the retention time of this compound | Peak purity > 99% |

Visualization of Workflows and Pathways

Figure 1: Experimental workflow for the quantitative analysis of this compound.

Figure 2: Postulated inhibitory effect of this compound on the PI3K/Akt signaling pathway.

Discussion

The proposed HPLC-CAD method provides a robust and sensitive approach for the quantification of this compound in various matrices. The primary advantage of this method is its applicability to non-chromophoric compounds, overcoming the limitations of traditional UV detection. The structural basis for the weak UV absorbance of this compound lies in its conjugated diene system, which typically absorbs in the low UV range (around 217-225 nm). At these low wavelengths, interference from solvents and other matrix components can be significant, leading to poor sensitivity and selectivity.

The successful implementation of this protocol requires careful sample preparation to ensure complete extraction and removal of interfering substances. Method validation is paramount to guarantee the accuracy and reliability of the results. The hypothetical data presented in Table 2 serves as a guideline for the expected performance of a well-optimized method.

The involvement of this compound in the PI3K/Akt signaling pathway highlights the importance of this analytical method in elucidating the mechanisms of action of this bioactive compound.[1] Further research can utilize this quantitative approach to correlate the concentration of this compound with its pharmacological effects, aiding in the development of new therapeutic agents.

Conclusion

This application note details a comprehensive protocol for the quantitative analysis of this compound using HPLC with Charged Aerosol Detection. The method is designed to be sensitive, specific, and reliable, addressing the analytical challenges posed by the compound's lack of a strong UV chromophore. The provided workflows and protocols can be readily adapted by researchers in natural product chemistry, pharmacology, and drug development to accurately quantify this compound in their samples.

References

Application Notes & Protocols: Supercritical Fluid Extraction of Neophytadiene from Biomass

Introduction

Neophytadiene is a diterpene hydrocarbon found in a variety of natural sources, including medicinal plants, marine algae, and tobacco.[1][2] It has garnered significant interest from researchers and drug development professionals due to its wide range of pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, analgesic, and neuroprotective effects.[1][3][4] The extraction and purification of this compound are critical steps for its study and potential therapeutic application. Supercritical Fluid Extraction (SFE) with carbon dioxide (SC-CO2) has emerged as a green and efficient technology for isolating bioactive compounds like this compound from biomass.[5][6][7] This method offers several advantages over conventional solvent extraction, such as reduced use of toxic organic solvents, lower extraction temperatures that preserve thermolabile compounds, and the ability to tune solvent properties by modifying pressure and temperature.[8][9]

These application notes provide a comprehensive overview and detailed protocols for the extraction of this compound from biomass using SFE, intended for researchers, scientists, and professionals in the field of drug development.

Application Notes

Supercritical CO2 is a nonpolar solvent, making it highly effective for extracting lipophilic compounds like this compound.[6] The selectivity and efficiency of the extraction can be significantly influenced by key operational parameters.

-

Pressure and Temperature: These are the most critical parameters in SFE. Increasing pressure at a constant temperature generally increases the density of the supercritical fluid, enhancing its solvating power and leading to higher extraction yields.[10] However, increasing temperature can have a dual effect: it can increase the vapor pressure of the solute, which aids extraction, but it can also decrease the solvent density, which may reduce solubility.[9] Therefore, an optimal balance between pressure and temperature is necessary to maximize yield. For many bioactive compounds, temperatures are often kept between 40°C and 60°C to prevent thermal degradation.[9]

-

Co-solvent: While SC-CO2 is excellent for nonpolar molecules, its efficiency can be limited when extracting from complex biomass or for slightly more polar compounds. The addition of a small amount of a polar co-solvent, such as ethanol or methanol, can significantly increase the polarity of the supercritical fluid and improve the extraction yield.[6][9] Ethanol is often preferred due to its low toxicity.

-

Biomass Preparation: The physical state of the biomass is crucial. Grinding the material to a smaller particle size increases the surface area available for extraction, which can improve efficiency and reduce extraction time.[9] However, excessively fine particles can lead to bed compaction and poor solvent flow. A typical particle size for SFE ranges from 0.25 to 2.0 mm.[9]

-

Flow Rate: The flow rate of the supercritical fluid affects the residence time and mass transfer kinetics. A higher flow rate can accelerate the extraction process, but an excessively high rate may not allow sufficient time for the solvent to become saturated with the solute, leading to inefficiency.

Data Presentation

The following tables summarize quantitative data related to SFE of bioactive compounds from various biomass sources, providing a reference for developing a this compound extraction protocol.

Table 1: Supercritical Fluid Extraction Parameters for Bioactive Compounds from Various Biomass

| Biomass Source | Target Compound(s) | Pressure (MPa) | Temperature (°C) | Co-solvent (% v/v) | Extraction Yield | Reference |

| Flue-cured Tobacco | Nicotine, this compound | 15 - 35 | 30 - 50 | Not specified | 26.80% (Relative content of this compound) | [2][11] |

| Coccomyxa onubensis (Microalga) | Lutein, Phenols | 25 - 55 | 30 - 70 | Ethanol (0 - 50%) | Up to 15.95% (w/w) | [12] |

| Dunaliella salina (Microalga) | β-carotene, Fatty Acids | 10 - 55 | 50 - 75 | None | 3.52 - 39.04 mg/g | [13] |

| Hops (Humulus lupulus L.) | Flavonoids | 25 | 50 | Ethanol (80%) | 7.8 mg/g | [14] |

| Flixweed Seed | Essential Oils, Fatty Acids | 35.5 | 65 | Methanol (150 µL) | 0.68 - 17.1% (w/w) | [15][16] |

| Marine Macroalgae | Phenolic compounds, Carotenoids | 8 - 37.9 | 35 - 60 | Ethanol or Methanol | Not specified | [6][8] |

Table 2: Reported Biological Activities of this compound

| Biological Activity | Mechanism/Note | Reference(s) |

| Anti-inflammatory | Plays a role in the TLR4 activation pathway. | [1][4] |

| Neuroprotective | Associated with the PI3K/Akt signaling pathway. | [1] |

| Antimicrobial | Demonstrated efficacy against a range of organisms. | [1][3] |

| Antioxidant | Scavenges free radicals, protecting from oxidative stress. | [1][3] |

| Analgesic | Possesses pain-relieving properties. | [1][4] |

| Anticancer | May act as an apoptotic inducer by blocking receptors like Human A2a. | [17] |

| Antimalarial | Has shown efficacy against malaria parasites. | [1] |

Experimental Protocols

This section provides a generalized protocol for the extraction of this compound from a solid biomass matrix (e.g., dried plant leaves, algae) using a laboratory-scale SFE system.

Protocol 1: Supercritical Fluid Extraction of this compound

1. Biomass Preparation: a. Dry the biomass material (e.g., tobacco leaves, algal powder) in an oven at 40-50°C or by freeze-drying to a moisture content below 10%. b. Grind the dried biomass using a laboratory mill to achieve a mean particle size between 0.5 mm and 1.0 mm. c. Store the powdered biomass in a desiccator to prevent rehydration before extraction.

2. SFE System Setup and Extraction: a. Accurately weigh approximately 10-20 g of the prepared biomass powder and load it into the extraction vessel. b. Assemble the SFE system, ensuring all fittings are secure. A schematic of a typical lab-scale SFE apparatus is shown in the workflow diagram below. c. Set the temperature of the extraction vessel using the heating jacket (e.g., 45°C). d. Pressurize the system with CO2 using a high-pressure pump to the desired extraction pressure (e.g., 25 MPa). e. If using a co-solvent, introduce it into the CO2 stream at the desired concentration (e.g., 5% ethanol) using a separate pump. f. Begin the extraction in dynamic mode, allowing the supercritical fluid to flow through the extraction vessel at a constant flow rate (e.g., 2-4 g/min ). g. The extract is collected downstream after passing through a back-pressure regulator, where the CO2 expands to a gas and the extracted compounds precipitate in a collection vial. h. Continue the extraction for a predetermined time (e.g., 120 minutes) or until the extraction yield diminishes. i. After extraction, carefully depressurize the system and collect the crude extract from the collection vial.

3. Post-Extraction Analysis (Quantification of this compound): a. Dissolve a known amount of the crude extract in a suitable solvent (e.g., n-hexane). b. Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS). c. GC-MS Conditions (Example):

- Column: DB-5 fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[16]

- Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[16]

- Injector Temperature: 250°C.

- Oven Program: Start at 60°C for 5 min, then ramp up by 5°C/min to 250°C and hold for 5 min.[16]

- MS Detector: Electron Impact (EI) ionization at 70 eV. d. Identify the this compound peak by comparing its retention time and mass spectrum with a certified reference standard and mass spectral libraries (e.g., NIST, Wiley). e. Quantify the amount of this compound in the extract by creating a calibration curve with the reference standard.

Visualizations

Diagrams of Workflows and Pathways

References

- 1. This compound: Biological activities and drug development prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study on Extraction Technology of Nicotine and this compound From Flue-Cured Tobacco Leaves [hnxb.org.cn]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Overview on the Application of Modern Methods for the Extraction of Bioactive Compounds from Marine Macroalgae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. engj.org [engj.org]

- 9. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN111233611B - Method for separating and purifying this compound in flue-cured tobacco leaves - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. Extraction of Bioactive Compounds Using Supercritical Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

Method Development for Neophytadiene Purification: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neophytadiene, a diterpene found in a variety of medicinal plants, has garnered significant interest in the scientific community due to its diverse pharmacological activities.[1] This document provides detailed application notes and experimental protocols for the purification of this compound from natural sources. The methodologies described herein are designed to yield this compound of sufficient purity for research and drug development applications. Two primary purification strategies are presented: a foundational method using silica gel column chromatography and an advanced method employing preparative High-Performance Liquid Chromatography (HPLC) for achieving higher purity.

Biological Significance of this compound

This compound exhibits a range of biological activities, including anti-inflammatory, neuroprotective, and anticancer properties.[1] Its therapeutic potential is linked to its interaction with key cellular signaling pathways. Notably, this compound has been shown to play a role in the anti-inflammatory response through the Toll-like receptor 4 (TLR4) signaling pathway and exerts neuroprotective effects via the PI3K/Akt signaling pathway.[1] Understanding these mechanisms is crucial for the development of this compound-based therapeutics.

Purification Methodologies

The purification of this compound from a crude plant extract is a multi-step process involving initial extraction followed by one or more chromatographic separation techniques. The choice of method will depend on the desired purity, yield, and available instrumentation.

Method 1: Silica Gel Column Chromatography